Dipentyl ether

Catalog No.
S577958
CAS No.
693-65-2
M.F
C10H22O
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentyl ether

CAS Number

693-65-2

Product Name

Dipentyl ether

IUPAC Name

1-pentoxypentane

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3

InChI Key

AOPDRZXCEAKHHW-UHFFFAOYSA-N

SMILES

CCCCCOCCCCC

Synonyms

Dipentyl ether

Canonical SMILES

CCCCCOCCCCC

Organic Synthesis:

  • Dipentyl ether can serve as a solvent for various organic reactions, particularly those involving polar compounds due to its mild polarity and relatively high boiling point (around 171 °C) [Source: Science Direct()].
  • Its ability to form complexes with certain metal cations makes it useful in organometallic chemistry research, particularly for studying cation transport processes [Source: Journal of the American Chemical Society()].

Material Science:

  • Dipentyl ether is a component in some electrolyte formulations used in research on lithium-ion batteries. Its role is to help dissolve the lithium salts and improve the ionic conductivity of the electrolyte [Source: Electrochimica Acta()].
  • It can also be used as a plasticizer in certain polymers, modifying their physical properties like flexibility and mechanical strength [Source: Journal of Applied Polymer Science()].

Environmental Science:

  • Dipentyl ether can be employed in environmental monitoring studies to extract organic pollutants from water and soil samples due to its lipophilic nature (attracts non-polar compounds) [Source: Journal of Chromatography A()].

Dipentyl ether, also known as dipentyl oxide, is an organic compound with the chemical formula C10H22OC_{10}H_{22}O. It belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. Specifically, dipentyl ether consists of two pentyl groups attached to an oxygen atom. This compound appears as a colorless liquid with a mild odor and is insoluble in water but soluble in organic solvents.

Dipentyl ether is primarily used as a solvent and in various

Dipentyl ether does not have a specific biological mechanism of action. Its primary function in scientific research is as a non-reactive solvent for non-polar compounds.

Dipentyl ether is a flammable liquid with a low flash point. It can irritate the skin and eyes upon contact and inhalation may cause respiratory irritation.

  • Acute toxicity: Limited data available, but studies suggest moderate to low oral and dermal toxicity.
  • Flammability: Flammable liquid, ignites readily at high temperatures.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling dipentyl ether.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and ignition sources.

Citation:

  • Sigma-Aldrich:
Typical of ethers. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, dipentyl ether can be hydrolyzed to produce pentanol.
  • Oxidation: Dipentyl ether can react with oxidizing agents to form aldehydes or ketones, depending on the conditions.
  • Halogenation: Reacts with halogens to form halogenated products, although this reaction typically requires specific conditions to proceed efficiently.
  • Decomposition: At elevated temperatures or in the presence of strong acids, dipentyl ether may decompose into smaller hydrocarbons and alcohols.

Dipentyl ether can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of sodium pentoxide with an appropriate alkyl halide (pentyl bromide or iodide) in an alcohol solvent.
    R ONa++R XR O R +NaX\text{R O}^{-}\text{Na}^{+}+\text{R X}\rightarrow \text{R O R }+\text{NaX}
  • Direct Alkylation: This method involves the direct reaction of pentanol with a dehydrating agent such as sulfuric acid or phosphorus pentoxide.
  • Refluxing Alcohols: By refluxing two equivalents of pentanol in the presence of an acid catalyst, dipentyl ether can be formed through dehydration.

Dipentyl ether has various applications in different fields:

  • Solvent: Used as a solvent for resins, oils, and waxes due to its good solvency properties.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of other organic compounds.
  • Heat Transfer Fluid: Similar to other ethers, it can be used in heat transfer applications due to its thermal stability.
  • Laboratory Reagent: Employed in organic synthesis and chemical research as a reagent or solvent.

Interaction studies involving dipentyl ether primarily focus on its reactivity with other chemicals rather than biological interactions. For instance:

  • Reactivity with Oxidizing Agents: Studies indicate that dipentyl ether reacts vigorously with oxidizing agents like chlorosulfuric acid, leading to potential hazards if mishandled.
  • Compatibility with Other Solvents: Dipentyl ether is often tested for compatibility with various solvents and reagents in laboratory settings to ensure safe handling and effective use in formulations.

Several compounds share structural similarities with dipentyl ether. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Diethyl EtherC4H10OC_4H_{10}OCommonly used as an anesthetic; lower boiling point.
Dipropyl EtherC6H14OC_6H_{14}OMore hydrophobic; used as a solvent in various applications.
Dicyclohexyl EtherC12H22OC_{12}H_{22}OUsed in organic synthesis; higher viscosity than dipentyl ether.

Uniqueness of Dipentyl Ether

Dipentyl ether's uniqueness lies in its balance between low toxicity and effective solvency for various applications. It serves as an essential solvent in industrial processes while being less volatile than shorter-chain ethers like diethyl ether. Additionally, its higher boiling point makes it suitable for applications requiring stable performance at elevated temperatures.

XLogP3

3.7

Boiling Point

190.0 °C

Melting Point

-69.0 °C

UNII

4G19C1NH3E

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.86 mmHg

Pictograms

Flammable

Flammable

Other CAS

693-65-2

Wikipedia

N-amyl ether

General Manufacturing Information

Pentane, 1,1'-oxybis-: ACTIVE

Dates

Modify: 2023-08-15

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